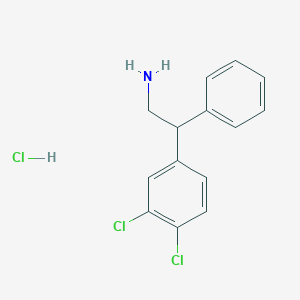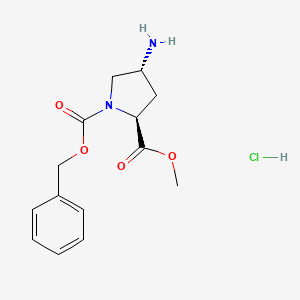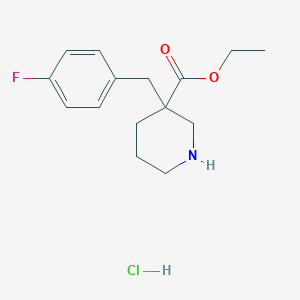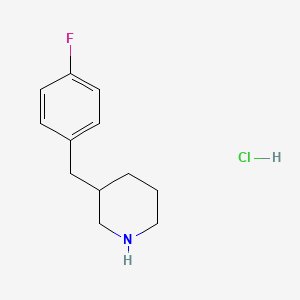
5-bromo-N,3-dimethylpyridin-2-amine
Vue d'ensemble
Description
5-Bromo-N,3-dimethylpyridin-2-amine, also known as 5-Bromo-N,3-dimethylpyridine, is an organic compound with the molecular formula C7H9BrN2. It is a colorless, water-soluble solid that is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a versatile reagent that can be used in a variety of synthetic reactions, including nucleophilic substitution, alkylation, and arylation. In addition, it has been used in the synthesis of biologically active compounds, such as quinolones and thiazoles.
Applications De Recherche Scientifique
Catalysis in Selective Amination
5-bromo-N,3-dimethylpyridin-2-amine is utilized in selective amination processes. For instance, a study demonstrated its use in the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, resulting in a high yield of 5-amino-2-chloropyridine product (Ji, Li, & Bunnelle, 2003).
Role in Heterobicycles Synthesis
This chemical is involved in the synthesis of heterobicycles, like 4,5'-bipyrimidines. It reacts with butyllithium to yield N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a compound used in further chemical synthesis and studies (Kowalewski et al., 1981).
Use in Amination of Halogenopyridines
The compound is significant in the study of amination reactions involving various halogenopyridines. Research into the action of potassium amide on methyl-substituted bromo(chloro)pyridines, including 5-bromo-2-t-butylpyridine, has provided insights into the influence of substituents on the course of amination reactions (Does & Hertog, 2010).
Investigations in Pyridine Derivatives Synthesis
Studies have focused on synthesizing novel pyridine-based derivatives using this compound. Such research includes palladium-catalyzed Suzuki cross-c-coupling reactions to create new pyridine derivatives, which are then analyzed using Density Functional Theory (DFT) methods for potential applications in various fields including biology and chemistry (Ahmad et al., 2017).
Application in Pyrimidine Chemistry
The compound is also employed in the synthesis of pyrimidine derivatives. For example, it's used to produce 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which is then converted to various thiadiazine derivatives. These derivatives are significant for further chemical transformations and biological studies (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Use in Spectrophotometric Assays
Another application of this compound is in spectrophotometric assays. It has been involved in the study of the stability of certain compounds in solutions, using advanced analytical techniques for better understanding their properties and degradation kinetics (Dabbene, Brinón, & de Bertorello, 1997).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust or vapors and avoiding contact with skin and eyes .
Mécanisme D'action
Target of Action
This compound is a chemical intermediate, often used in the synthesis of other compounds .
Mode of Action
As an intermediate, its role is typically to react with other substances to form a more complex compound .
Pharmacokinetics
It’s known that the compound has a melting point of 62-64°c and a predicted boiling point of 2646±400°C . These properties can influence its stability and solubility, which in turn can affect its bioavailability.
Result of Action
The molecular and cellular effects of 5-bromo-N,3-dimethylpyridin-2-amine are currently unknown . As an intermediate, its primary function is to participate in chemical reactions to produce other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by light and temperature . Therefore, it is typically stored in a dark place at room temperature .
Analyse Biochimique
Biochemical Properties
5-bromo-N,3-dimethylpyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are vital for cell signaling . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a refrigerator . It may degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
5-bromo-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNIBCNVQMGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592854 | |
| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
245765-66-6 | |
| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)






![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)
